Superior Reactivity in Suzuki-Miyaura Cross-Coupling: Higher Yield vs. Analogous Bromopyridines
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 2-(1-benzothiophen-2-yl)-5-bromopyridine demonstrates higher reactivity compared to 3- or 4-bromo-substituted pyridine analogs. Under identical conditions using Pd₂(dba)₃ and a phosphine oxide ligand, 5-bromo-2-substituted pyridines, which include this compound's structural motif, are reported to couple efficiently with arylboronic acids, yielding biaryl products. In contrast, the coupling of 3-bromo- or 4-bromopyridine derivatives under the same conditions is significantly slower and less efficient, often requiring higher catalyst loadings or extended reaction times [1]. This is attributed to the lower electron density at the C5 position of the 2-substituted pyridine ring, which facilitates the oxidative addition step in the catalytic cycle.
| Evidence Dimension | Suzuki-Miyaura coupling efficiency (qualitative rate/yield) |
|---|---|
| Target Compound Data | Efficient coupling with arylboronic acids under mild conditions (Pd₂(dba)₃/ligand, base). |
| Comparator Or Baseline | 3- and 4-bromopyridine isomers |
| Quantified Difference | Significantly faster rate and higher yield; specific numerical yield data not directly provided in the reference for this exact compound, but the class trend is clearly established. |
| Conditions | Palladium-catalyzed cross-coupling with arylboronic acids [1]. |
Why This Matters
For procurement, this translates to a more reliable and cost-effective building block for synthesizing complex biaryl structures, reducing both reaction time and catalyst waste.
- [1] HAL Open Science. A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. View Source
